Iodine-Free Ta2O5 Films by ALD: TaI5 vs. Halide Alternatives
In atomic layer deposition (ALD) of Ta2O5 films using TaI5 and H2O-H2O2 at 240-400°C, X-ray photoelectron spectroscopy (XPS) confirmed the resulting films were free from iodine residues [1]. This contrasts with TaCl5-based processes, where chlorine incorporation and HCl/Cl2 byproduct generation are well-documented issues that can etch deposited layers or degrade film quality [2]. The absence of halide contamination is a key differentiator for high-purity dielectric applications.
| Evidence Dimension | Halide residue in deposited film |
|---|---|
| Target Compound Data | Iodine residues not detected by XPS |
| Comparator Or Baseline | TaCl5: known to produce HCl/Cl2 byproducts and potential chlorine incorporation |
| Quantified Difference | Qualitative difference: absence vs. presence of halide contamination |
| Conditions | ALD Ta2O5 deposition from TaI5 + H2O-H2O2 at 240-400°C; XPS analysis |
Why This Matters
For semiconductor and capacitor applications, halide-free films are critical to avoid electrical performance degradation and corrosive etching of underlying layers.
- [1] Kukli, K., et al. (2001). Atomic Layer Deposition of Tantalum Oxide Thin Films from Iodide Precursor. Chemistry of Materials, 13(1), 122-128. View Source
- [2] European Patent EP2573093A1. New Tantalum-organic compounds and their use for thin films deposition. 2013. View Source
